molecular formula C11H11BrN2O B2565583 {1-[(4-bromophenyl)methyl]-1H-pyrazol-4-yl}methanol CAS No. 1269152-28-4

{1-[(4-bromophenyl)methyl]-1H-pyrazol-4-yl}methanol

Cat. No.: B2565583
CAS No.: 1269152-28-4
M. Wt: 267.126
InChI Key: JPIBRLGJCCMNHR-UHFFFAOYSA-N
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Description

{1-[(4-bromophenyl)methyl]-1H-pyrazol-4-yl}methanol is an organic compound that features a pyrazole ring substituted with a bromophenyl group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(4-bromophenyl)methyl]-1H-pyrazol-4-yl}methanol typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Bromination: The bromophenyl group is introduced via electrophilic aromatic substitution using bromine or a brominating agent.

    Methanol Addition: The final step involves the addition of a methanol group to the pyrazole ring, which can be achieved through nucleophilic substitution or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming aldehydes or carboxylic acids.

    Reduction: Reduction reactions may convert the bromophenyl group to a phenyl group or reduce other functional groups present.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity: Some derivatives may exhibit biological activity, making them candidates for drug development and biochemical research.

Medicine

    Pharmaceuticals: Potential use in the development of new therapeutic agents due to its structural features.

Industry

    Materials Science: Applications in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of {1-[(4-bromophenyl)methyl]-1H-pyrazol-4-yl}methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromophenyl group can enhance binding affinity, while the pyrazole ring may contribute to the overall stability and specificity of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • **1-[(4-bromophenyl)methyl]-1H-pyrazole
  • **4-bromo-1-methyl-1H-pyrazole
  • **1-[(4-bromophenyl)methyl]-1H-pyrazole-4-carboxylic acid

Uniqueness

{1-[(4-bromophenyl)methyl]-1H-pyrazol-4-yl}methanol is unique due to the presence of both a bromophenyl group and a methanol group on the pyrazole ring. This combination of functional groups can impart distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

[1-[(4-bromophenyl)methyl]pyrazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O/c12-11-3-1-9(2-4-11)6-14-7-10(8-15)5-13-14/h1-5,7,15H,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPIBRLGJCCMNHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=N2)CO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269152-28-4
Record name {1-[(4-bromophenyl)methyl]-1H-pyrazol-4-yl}methanol
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